![molecular formula C7H9ClN2O2 B2379614 Methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate CAS No. 1692714-97-8](/img/structure/B2379614.png)
Methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate
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Overview
Description
“Methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate” is a chemical compound with the molecular formula C7H9ClN2O2. It has a molecular weight of 188.61 .
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of “Methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate” is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
“Methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate” has a density of 1.40±0.1 g/cm3 (Predicted), a melting point of 164 °C, a boiling point of 339.5±42.0 °C (Predicted), a flash point of 159.1°C, and a vapor pressure of 3.55E-05mmHg at 25°C .Mechanism of Action
The mechanism of action of pyrazole compounds is often related to their biological activity. For instance, a synthesized pyrazole derivative was found to cause cell death by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
Safety and Hazards
Future Directions
The future directions for “Methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate” and similar compounds could involve further exploration of their synthesis techniques, biological activity, and applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
properties
IUPAC Name |
methyl 4-chloro-2-ethylpyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-3-10-6(7(11)12-2)5(8)4-9-10/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZILRICQHMUJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate |
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